2-(Ethylthio)nicotinamide
Overview
Description
2-(Ethylthio)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. It has gained significant attention in recent years due to its potential therapeutic and environmental applications. The compound is characterized by the presence of an ethylthio group attached to the nicotinamide structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylthio)nicotinamide typically involves the reaction of nicotinamide with ethylthiolating agents under controlled conditions. One common method involves the use of ethylthiol and a suitable base in an organic solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the ethylthio group on the nicotinamide ring .
Industrial Production Methods: Industrial production of this compound may involve more scalable and eco-friendly approaches. For instance, the use of deep eutectic solvents has been explored as a green alternative for the quaternization reaction of nicotinamide with substituted 2-bromoacetophenones. This method offers high yields and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(Ethylthio)nicotinamide undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding ethylthiol derivative.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylthiol derivatives.
Substitution: Various substituted nicotinamide derivatives.
Scientific Research Applications
2-(Ethylthio)nicotinamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of environmentally friendly processes and materials
Mechanism of Action
The mechanism of action of 2-(Ethylthio)nicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, influencing cellular energy metabolism, DNA repair, and transcription regulation. The compound’s antioxidant and anti-inflammatory properties also contribute to its biological activities .
Comparison with Similar Compounds
Nicotinamide: A precursor and structurally related compound with similar biological activities.
Ethylthiol Nicotinamide Derivatives: Compounds with variations in the ethylthio group or additional functional groups.
Uniqueness: 2-(Ethylthio)nicotinamide stands out due to its unique combination of the ethylthio group and nicotinamide structure, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-ethylsulfanylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-2-12-8-6(7(9)11)4-3-5-10-8/h3-5H,2H2,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSWIQWINOZESS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC=N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379084 | |
Record name | 2-(ethylthio)nicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-27-0 | |
Record name | 2-(ethylthio)nicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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